5-(2-Aminoethyl)isoxazol-3-ol hydrochloride
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Overview
Description
5-(2-Aminoethyl)isoxazol-3-ol hydrochloride is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)isoxazol-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an isoxazole derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated isoxazole derivative.
Scientific Research Applications
5-(2-Aminoethyl)isoxazol-3-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoxazole derivatives.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)isoxazol-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA uptake inhibitor, which can enhance the inhibitory effects of GABA in the central nervous system . This mechanism is particularly relevant for its potential anticonvulsant and antidepressant activities.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, known for its wide range of biological activities.
5-Amino-3-(tert-butyl)isoxazole: A similar compound with different substituents that can exhibit unique biological properties.
Uniqueness
5-(2-Aminoethyl)isoxazol-3-ol hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct biological activities and therapeutic potential. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-(2-aminoethyl)-1,2-oxazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-2-1-4-3-5(8)7-9-4;/h3H,1-2,6H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWYFEPJLKWIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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